Bis(2,4-pentanedionato)cobalt(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-pentanedionato)cobalt(II): Cobalt(II) acetylacetonate , is a coordination compound with the chemical formula C10H14CoO4 . It is a purple to dark purple or brown powder that is soluble in chloroform . This compound is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,4-pentanedionato)cobalt(II) can be synthesized by reacting cobalt(II) carbonate with an excess of 2,4-pentanedione in the presence of hydrogen peroxide to oxidize cobalt(II) to cobalt(III) . The reaction is typically carried out in ethanol under reflux conditions for about 2 hours .
Industrial Production Methods: Industrial production of bis(2,4-pentanedionato)cobalt(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and dried under inert gas to prevent moisture absorption .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4-pentanedionato)cobalt(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) from cobalt(III) states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.
Major Products Formed:
Oxidation: Cobalt(III) acetylacetonate.
Reduction: Cobalt(II) acetylacetonate.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Bis(2,4-pentanedionato)cobalt(II) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and cycloaddition reactions.
Biology: It is studied for its potential interactions with DNA and other biological molecules.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of bis(2,4-pentanedionato)cobalt(II) involves its ability to coordinate with various ligands, forming stable complexes. This coordination can alter the electronic properties of the cobalt center, making it an effective catalyst in various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
- Cobalt(III) acetylacetonate
- Nickel(II) acetylacetonate
- Copper(II) acetylacetonate
Comparison:
- Cobalt(III) acetylacetonate: Similar in structure but with cobalt in the +3 oxidation state, leading to different reactivity and stability.
- Nickel(II) acetylacetonate: Similar coordination environment but with nickel, resulting in different catalytic properties.
- Copper(II) acetylacetonate: Similar coordination environment but with copper, used in different catalytic and biological applications .
Bis(2,4-pentanedionato)cobalt(II) is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C10H14CoO4 |
---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
cobalt(2+);(E)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; |
InChI Key |
UTYYEGLZLFAFDI-SYWGCQIGSA-L |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Co+2] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+2] |
physical_description |
Blue to black crystals, slightly soluble in water; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.